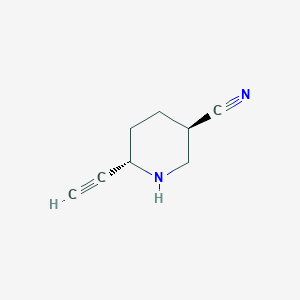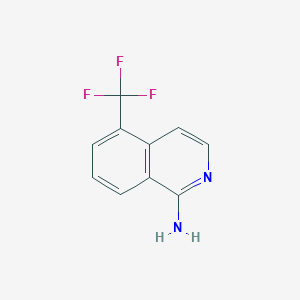
NETICONAZOLE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Neticonazole is an imidazole antifungal compound primarily used for the treatment of fungal skin infections. It is known for its effectiveness in inhibiting the secretion of exosomes, which are small vesicles involved in intercellular communication. This compound is particularly notable for its use in Japan, where it is marketed under the trade name Atolant .
Preparation Methods
Synthetic Routes and Reaction Conditions
Neticonazole can be synthesized through a multi-step process involving the reaction of specific chemical precursors. One common method involves the reaction of a compound represented by a specific formula with bromopentane under alkaline conditions. The product is then extracted and further reacted to obtain this compound .
Industrial Production Methods
The industrial production of this compound typically involves the synthesis of its hydrochloride salt. This process includes the formation of a stable crystal form of this compound hydrochloride, which is achieved through specific crystallization techniques .
Chemical Reactions Analysis
Types of Reactions
Neticonazole undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form different products.
Reduction: The compound can also undergo reduction reactions, leading to the formation of reduced derivatives.
Substitution: this compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various catalysts. The specific conditions, such as temperature and pH, depend on the desired reaction and product.
Major Products Formed
The major products formed from the reactions of this compound include its oxidized and reduced derivatives, as well as substituted compounds with different functional groups.
Scientific Research Applications
Neticonazole has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound for studying imidazole derivatives and their chemical properties.
Biology: this compound is studied for its effects on exosome secretion and its potential role in intercellular communication.
Medicine: The compound is investigated for its antifungal properties and its potential use in treating fungal infections. .
Mechanism of Action
Neticonazole exerts its antifungal effects by inhibiting the enzyme lanosterol 14α-demethylase, which is involved in the biosynthesis of ergosterol, a key component of fungal cell membranes. By disrupting ergosterol production, this compound compromises the structural integrity of the fungal cell membrane, leading to increased permeability and cell death . Additionally, this compound inhibits exosome biogenesis and secretion, which may contribute to its anticancer effects .
Comparison with Similar Compounds
Neticonazole is similar to other imidazole antifungal compounds, such as ketoconazole and miconazole. it has unique properties that set it apart:
Ketoconazole: Like this compound, ketoconazole inhibits lanosterol 14α-demethylase, but it is also used to treat systemic fungal infections and has broader applications
Miconazole: Miconazole is another imidazole antifungal used primarily for topical applications.
This compound’s unique ability to inhibit exosome secretion makes it a promising candidate for research in cancer therapy and other medical applications .
Similar Compounds
- Ketoconazole
- Miconazole
- Clotrimazole
- Econazole
These compounds share structural similarities with this compound and are used for similar antifungal purposes, but each has distinct properties and applications.
Properties
IUPAC Name |
1-[2-methylsulfanyl-1-(2-pentoxyphenyl)ethenyl]imidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2OS/c1-3-4-7-12-20-17-9-6-5-8-15(17)16(13-21-2)19-11-10-18-14-19/h5-6,8-11,13-14H,3-4,7,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWOIKFDZQQLJBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=CC=CC=C1C(=CSC)N2C=CN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90861309 |
Source


|
| Record name | 1-{2-(Methylsulfanyl)-1-[2-(pentyloxy)phenyl]ethenyl}-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90861309 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
111788-99-9 |
Source


|
| Record name | 1-[2-(Methylthio)-1-[2-(pentyloxy)phenyl]ethenyl]-1H-imidazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=111788-99-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-Methyl-2-(piperidin-3-yloxy)-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)pyridine](/img/structure/B1141554.png)
![N'-[6-[(N'-methylcarbamimidoyl)amino]hexyl]ethanimidamide](/img/structure/B1141557.png)

![5-Boc-Octahydropyrrolo[3,4-c]pyridine](/img/structure/B1141565.png)


